molecular formula C20H20BrNO B4083587 3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one

3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one

Cat. No.: B4083587
M. Wt: 370.3 g/mol
InChI Key: ZRYPSXZFUJSPGS-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a phenyl group attached to an azaspiro nonane core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the bromophenyl and phenyl groups. One common method involves the condensation of appropriate starting materials under controlled conditions to form the spirocyclic structure. For example, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide has been described as a step in the synthesis of related spirocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or other parts of the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s potential biological activities make it a candidate for research in drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structure and biological activity, making it a subject of pharmacological studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. For example, spirocyclic compounds have been shown to interact with enzymes and receptors in biological systems, potentially leading to therapeutic effects . The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a similar core structure but different substituents.

    2-anilino-3-(4-bromophenyl)-2-azaspiro[3.5]nonan-1-one: A closely related compound with an anilino group instead of a phenyl group.

    1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: A compound with a similar spirocyclic core but different functional groups.

Uniqueness

3-(4-bromophenyl)-2-phenyl-2-azaspiro[35]nonan-1-one is unique due to its specific combination of a bromophenyl group and a phenyl group attached to the spirocyclic core

Properties

IUPAC Name

1-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO/c21-16-11-9-15(10-12-16)18-20(13-5-2-6-14-20)19(23)22(18)17-7-3-1-4-8-17/h1,3-4,7-12,18H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYPSXZFUJSPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one
Reactant of Route 2
3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one
Reactant of Route 3
3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one
Reactant of Route 4
3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one
Reactant of Route 5
Reactant of Route 5
3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one
Reactant of Route 6
3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.5]nonan-1-one

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